N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a multifunctional acetamide derivative featuring a 3-chlorophenyl group, a dihydroquinolinone core substituted with a 3,4-dimethylbenzenesulfonyl moiety, and a fluorine atom at position 4. The 3-chlorophenyl group enhances lipophilicity, while the sulfonyl moiety may improve solubility and binding specificity to hydrophobic enzyme pockets. The fluorine atom at position 6 likely influences electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-15-6-8-20(10-16(15)2)34(32,33)23-13-29(22-9-7-18(27)12-21(22)25(23)31)14-24(30)28-19-5-3-4-17(26)11-19/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHOAQSLCYITTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and materials for advanced applications.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Studies have indicated its potential in inhibiting cancer cell growth and proliferation.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analysis
Table 1: Structural Comparison of Key Features
Physicochemical Properties
Research Findings and Implications
- Crystallographic Insights : The dichlorophenyl acetamide in exhibits three conformers in its asymmetric unit due to rotational flexibility, suggesting the target compound’s rigid sulfonamide group may reduce conformational variability and improve binding predictability .
- Antimicrobial Potential: Fluorine at position 6 and the sulfonamide group align with features of second-line antitubercular agents (e.g., moxifloxacin), though direct activity data for the target compound is pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
